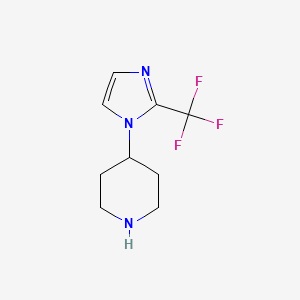
5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-アミノチアゾール-4-イル)-2-エトキシ安息香酸は、チアゾール環と安息香酸部分の両方を含むヘテロ環式化合物です。
2. 製法
合成経路と反応条件: 5-(2-アミノチアゾール-4-イル)-2-エトキシ安息香酸の合成は、通常、2-アミノチアゾールと適切な安息香酸誘導体の反応によって行われます。一般的な方法の1つには、エチル2-ブロモ-5-エトキシ安息香酸を出発物質として使用し、炭酸カリウムなどの塩基の存在下で2-アミノチアゾールとの求核置換反応を行う方法があります。 反応は通常、ジメチルホルムアミドなどの極性非プロトン性溶媒中で高温で行われます .
工業生産方法: この化合物の工業生産には、同様の合成経路が使用されますが、製品の品質と収率を安定させるために連続フロー反応器を使用するなど、より大規模で行われます。 試薬の添加と温度制御を自動化するシステムを使用すると、プロセスの効率と安全性を向上させることができます .
反応の種類:
酸化: この化合物は、特にチアゾール環で酸化反応を起こし、スルホキシドまたはスルホンを生成することができます。
還元: 還元反応は、存在する場合、ニトロ基を標的にして、アミンに変換することができます。
置換: 求核置換反応は、特にエトキシ基で頻繁に起こり、他の求核剤に置換することができます。
一般的な試薬と条件:
酸化: 有機溶媒中の過酸化水素またはm-クロロ過安息香酸。
還元: パラジウム触媒の存在下での水素ガス。
置換: 極性非プロトン性溶媒中の水素化ナトリウムまたは炭酸カリウム。
主要な生成物:
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: 様々な置換安息香酸誘導体.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2-aminothiazole with ethyl 2-bromo-5-ethoxybenzoate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the yield and purity of the product. The purification process typically involves recrystallization or column chromatography.
化学反応の分析
Types of Reactions
5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
化学: より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 様々な細菌性および真菌性病原体に対する抗菌作用について調査されています。
作用機序
5-(2-アミノチアゾール-4-イル)-2-エトキシ安息香酸の作用機序は、細胞内の特定の分子標的との相互作用に関係しています。チアゾール環は酵素や受容体と相互作用し、それらの活性を阻害し、望ましい治療効果をもたらします。 例えば、癌細胞では、この化合物は細胞増殖に関与する重要な酵素を阻害し、細胞周期停止とアポトーシスを誘導する可能性があります .
類似化合物:
2-アミノチアゾール: 安息香酸部分を持たないより単純な類似体ですが、同様の生物活性を持っています。
5-(2-アミノチアゾール-4-イル)-2-メトキシ安息香酸: エトキシ基の代わりにメトキシ基を持つ類似構造であり、反応性と生物活性が異なる可能性があります。
5-(2-アミノチアゾール-4-イル)-2-ヒドロキシ安息香酸: ヒドロキシ基が含まれており、特定の反応における溶解性と反応性を高めることができます
独自性: 5-(2-アミノチアゾール-4-イル)-2-エトキシ安息香酸は、チアゾール環とエトキシ安息香酸部分の両方が存在するため、特定の化学的および生物学的特性を有する点でユニークです。
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler compound with similar biological activities.
2-Ethoxybenzoic acid: Lacks the thiazole ring but shares the benzoic acid moiety.
5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid is unique due to the combination of the thiazole ring and the ethoxybenzoic acid moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent compared to its simpler analogs.
特性
分子式 |
C12H12N2O3S |
|---|---|
分子量 |
264.30 g/mol |
IUPAC名 |
5-(2-amino-1,3-thiazol-4-yl)-2-ethoxybenzoic acid |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-10-4-3-7(5-8(10)11(15)16)9-6-18-12(13)14-9/h3-6H,2H2,1H3,(H2,13,14)(H,15,16) |
InChIキー |
NCQZHDFRZTYBCE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-Methylbenzo[d]oxazol-6-amine](/img/structure/B11797397.png)


![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)
